molecular formula C21H25N5 B2452925 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline CAS No. 2380085-11-8

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline

Cat. No.: B2452925
CAS No.: 2380085-11-8
M. Wt: 347.466
InChI Key: LVOYUNLQINICSN-UHFFFAOYSA-N
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Description

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring, which is further substituted with a tert-butylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine under high-pressure conditions.

    Substitution with Pyridazine: The piperazine intermediate is then reacted with 6-tert-butylpyridazine under basic conditions to form the substituted piperazine.

    Coupling with Quinoline: The final step involves coupling the substituted piperazine with a quinoline derivative, often using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of the quinoline or piperazine rings.

    Reduction: Reduced forms of the quinoline or pyridazine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]quinoline: Similar structure but with an amino group instead of a tert-butyl group.

    4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its stability and binding affinity in biological systems.

Properties

IUPAC Name

4-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-21(2,3)19-8-9-20(24-23-19)26-14-12-25(13-15-26)18-10-11-22-17-7-5-4-6-16(17)18/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOYUNLQINICSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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